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Compound of Interest

Compound Name: Tsr-011

Cat. No.: B606013 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the kinase selectivity of TSR-011 (belizatinib) against other notable ALK/TRK inhibitors,

supported by available preclinical data.

TSR-011, also known as belizatinib, is a potent, orally available dual inhibitor of Anaplastic

Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2][3] Its

development, however, was discontinued due to the competitive landscape of ALK inhibitors

and benefit/risk considerations.[4][5] This guide provides a comparative overview of the cross-

reactivity profile of TSR-011 against other dual ALK/TRK inhibitors, namely entrectinib and

repotrectinib, to aid researchers in understanding its selectivity and potential off-target effects.

Kinase Inhibition Profile: A Comparative Look
While a comprehensive, publicly available kinome scan for TSR-011 is limited, preclinical data

highlights its high potency against its primary targets. The half-maximal inhibitory concentration

(IC50) for wild-type ALK is 0.7 nM, and for pan-TRK kinases, it is less than 3 nM.[1][2] TSR-011
also demonstrated significant activity against the crizotinib-resistant L1196M ALK mutation.[1]

For a comparative perspective, the following table summarizes the known inhibitory activities of

TSR-011, entrectinib, and repotrectinib against their primary targets and a selection of off-

target kinases. It is important to note that the breadth of publicly available kinase screening

data varies for each compound.
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Kinase Target
TSR-011
(Belizatinib) IC50
(nM)

Entrectinib IC50
(nM)

Repotrectinib IC50
(nM)

Primary Targets

ALK 0.7[1][2] 12 0.071 - 4.46

TRKA <3[1] 1 0.071 - 4.46

TRKB <3[1] 3 0.071 - 4.46

TRKC <3[1] 5 0.071 - 4.46

ROS1 Not Publicly Available 7 0.071 - 4.46

Selected Off-Targets

hERG
172 (functional assay)

[3]
Not Publicly Available Not Publicly Available

hNav1.5 7600[3] Not Publicly Available Not Publicly Available

Calcium Channel >10000[3] Not Publicly Available Not Publicly Available

Understanding the Significance of Cross-Reactivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. Off-target inhibition

can lead to unforeseen side effects or, in some cases, provide unexpected therapeutic benefits.

The data, although limited for TSR-011, suggests high potency against its intended targets.

The off-target activity on ion channels like hERG indicates the potential for cardiovascular side

effects, a common consideration in kinase inhibitor development.

In comparison, entrectinib and repotrectinib are also potent dual ALK/TRK inhibitors, with

repotrectinib showing particularly high potency against a range of mutations. The broader

kinase selectivity profiles for these approved drugs are more extensively characterized,

providing a more complete picture of their potential off-target effects.

Experimental Methodologies
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Detailed experimental protocols for the specific kinase assays performed on TSR-011 are not

publicly available. However, a common and robust method for determining kinase inhibitor

selectivity is the KINOMEscan™ competitive binding assay. The following is a generalized

protocol representative of this methodology.

Representative Experimental Protocol: KINOMEscan™
Competitive Binding Assay
This assay quantifies the binding of a test compound to a panel of kinases.

Preparation of Reagents:

Kinases are tagged with a unique DNA identifier.

An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).

The test compound (e.g., TSR-011) is serially diluted to a range of concentrations.

Binding Competition:

The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated

together.

The test compound competes with the immobilized ligand for binding to the kinase's active

site.

Quantification of Bound Kinase:

The amount of kinase bound to the solid support is quantified using quantitative PCR

(qPCR) to measure the amount of associated DNA tag.

A lower amount of bound kinase indicates stronger competition from the test compound.

Data Analysis:

The results are typically expressed as the percentage of the control (vehicle-treated)

signal.
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These values can be used to calculate the dissociation constant (Kd) or IC50, which

represent the binding affinity of the compound for each kinase.

Visualizing Kinase Selectivity and Signaling
To illustrate the concepts of kinase inhibitor selectivity and the signaling pathways involved, the

following diagrams are provided.
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Caption: Conceptual overview of TSR-011's kinase selectivity.
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Caption: Simplified ALK and TRK signaling pathways inhibited by TSR-011.
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Caption: Workflow of a KINOMEscan competitive binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. medchemexpress.com [medchemexpress.com]

3. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced
solid tumours and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b606013?utm_src=pdf-body-img
https://www.benchchem.com/product/b606013?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/330129970_Phase_Ph_12_study_of_TSR-011_a_potent_inhibitor_of_ALK_and_TRK_including_crizotinib-resistant_ALK_mutations
https://www.medchemexpress.com/Belizatinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6738096/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced
solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

5. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced
solid tumours and lymphomas - UCL Discovery [discovery.ucl.ac.uk]

To cite this document: BenchChem. [TSR-011: A Comparative Analysis of its Kinase Cross-
Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606013#cross-reactivity-profile-of-tsr-011-against-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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